Theophylline, 8-pentylthio-6-thio-

Description

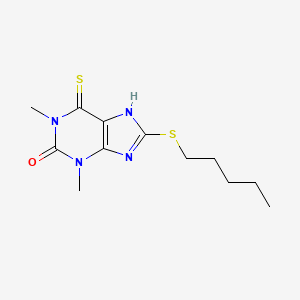

Theophylline, 8-pentylthio-6-thio-, is a xanthine derivative structurally modified by substituting sulfur atoms at positions 6 and 8 of the purine ring. The 8-position features a pentylthio (-S-C₅H₁₁) group, while the 6-position retains a thio (-S-) group. This compound belongs to a class of theophylline analogs designed to modulate pharmacological activity through strategic substitution.

- Molecular Formula: C₁₂H₁₈N₄OS₂

- Monoisotopic Mass: 298.0922 Da

- InChIKey: JZZUDDHWRDPDEJ-UHFFFAOYSA-N

- Structural Features: Dual sulfur substitution (6-thio, 8-pentylthio) on the purine backbone.

The compound lacks patent or literature citations (), suggesting it remains understudied compared to other theophylline derivatives.

Properties

CAS No. |

4791-37-1 |

|---|---|

Molecular Formula |

C12H18N4OS2 |

Molecular Weight |

298.4 g/mol |

IUPAC Name |

1,3-dimethyl-8-pentylsulfanyl-6-sulfanylidene-7H-purin-2-one |

InChI |

InChI=1S/C12H18N4OS2/c1-4-5-6-7-19-11-13-8-9(14-11)15(2)12(17)16(3)10(8)18/h4-7H2,1-3H3,(H,13,14) |

InChI Key |

JZZUDDHWRDPDEJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSC1=NC2=C(N1)C(=S)N(C(=O)N2C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of theophylline, 8-pentylthio-6-thio-, involves several steps. One common method starts with theophylline as the base compound. The introduction of the pentylthio group can be achieved through a nucleophilic substitution reaction, where a pentylthiol reacts with a halogenated derivative of theophylline. The thio group can be introduced through a similar substitution reaction using a thiol reagent.

Industrial Production Methods

Industrial production of theophylline, 8-pentylthio-6-thio-, would likely follow a similar synthetic route but on a larger scale. This involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process would also include purification steps such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Theophylline, 8-pentylthio-6-thio-, can undergo various chemical reactions, including:

Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The pentylthio and thio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced forms of the compound with fewer sulfur atoms.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Theophylline, 8-pentylthio-6-thio-, has several scientific research applications:

Chemistry: Used as a model compound to study the effects of thio and pentylthio substitutions on xanthine derivatives.

Biology: Investigated for its potential effects on cellular signaling pathways and enzyme inhibition.

Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions where xanthine derivatives are beneficial.

Mechanism of Action

The mechanism of action of theophylline, 8-pentylthio-6-thio-, is likely similar to that of theophylline. It may act as a phosphodiesterase inhibitor, increasing the levels of cyclic AMP in cells, leading to bronchodilation and other effects. The addition of pentylthio and thio groups may alter its binding affinity and specificity for molecular targets, potentially enhancing or modifying its pharmacological effects.

Comparison with Similar Compounds

Structural Analogues of Theophylline

Theophylline derivatives are characterized by substitutions at positions 1, 3, 6, 7, 8, or 7. Below is a comparison of 8-pentylthio-6-thio-theophylline with structurally related compounds:

Key Differences and Implications

Substituent Effects on Physicochemical Properties: Chain Length: The 8-pentylthio group (C₅H₁₁) in the target compound increases hydrophobicity compared to 8-butylthio (C₄H₉) and 8-isobutylthio (branched C₄H₉) analogs. This may influence membrane permeability and metabolic stability .

For example, etophylline () exhibits bronchodilatory effects due to its hydroxyethyl substitution. Thio groups at position 6 (as in 8-pentylthio-6-thio-) are hypothesized to enhance metabolic stability compared to oxygen-containing analogs, though this remains untested .

Synthetic Accessibility :

- The synthesis of 8-alkylthio-theophyllines typically involves nucleophilic substitution reactions. For instance, 8-butylthio-6-thio-theophylline (CAS 6493-29-4) is synthesized via alkylation of 6-thiotheophylline (). Similar methods likely apply to the pentylthio analog.

Q & A

Q. What analytical techniques are recommended for characterizing Theophylline, 8-pentylthio-6-thio-?

Differential Scanning Calorimetry (DSC) paired with chemometric factor analysis (FA) is effective for assessing compatibility and thermal behavior. FA transforms DSC data into score scatter plots to cluster mixtures based on thermal properties, distinguishing compatible formulations (e.g., theophylline with cellulose) from incompatible ones . Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming structural modifications, such as thioether substitutions at the 6- and 8-positions .

Q. What synthetic routes are documented for introducing thioether groups at the 6- and 8-positions of theophylline?

Thioether substitutions typically involve nucleophilic displacement reactions. For example, replacing halogen atoms at the 6- or 8-position with thiols under basic conditions. Reaction optimization should consider solvent polarity, temperature, and protecting groups to avoid side reactions. Chromatographic purification (e.g., HPLC) is essential to isolate isomers .

Q. How does substitution at the 6- and 8-positions affect the physicochemical properties of theophylline derivatives?

Thioether groups increase lipophilicity, altering solubility and partition coefficients. DSC studies show that higher theophylline content in mixtures correlates with distinct thermal clusters, indicating compatibility shifts. Stability under varying pH and temperature conditions should be assessed via accelerated degradation studies .

Q. What spectral signatures confirm the structure of 8-pentylthio-6-thio-theophylline?

NMR: Look for proton shifts in the δ 3.0–3.5 ppm range (methyl groups) and δ 1.2–1.6 ppm (pentyl chain). IR spectra show C=S stretches near 600–700 cm⁻¹. Mass spectrometry (HRMS) should confirm the molecular ion peak (C₉H₁₂N₄O₃S₂) .

Q. What stability challenges are reported for thioether-containing theophylline derivatives?

Thioethers may oxidize to sulfoxides under ambient conditions. Stability studies should monitor degradation via HPLC-UV and assess excipient compatibility using DSC-FA. Storage in inert atmospheres and antioxidants (e.g., BHT) can mitigate oxidation .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data on theophylline derivatives be reconciled?

Use a two-compartment model with first-order elimination to analyze plasma concentration-time profiles. Address heterogeneity by stratifying data by covariates (e.g., administration route, patient demographics) and applying meta-regression. Validate models using Akaike Information Criterion (AIC) .

Q. What methodological considerations are critical for evaluating bronchodilatory efficacy in vitro?

Design assays using isolated tracheal smooth muscle with adenosine receptor (A₁/A₂) and phosphodiesterase (PDE) inhibitors to differentiate mechanisms. Measure cAMP levels via ELISA and validate with selective antagonists. Ensure reproducibility by adhering to OECD guidelines for cell viability and assay controls .

Q. How can computational methods predict metabolic pathways of sulfur-modified theophylline compounds?

Use in silico tools like CypReact or MetaPrint2D to simulate Phase I/II metabolism. Cross-validate predictions with in vitro microsomal studies (e.g., human liver microsomes + NADPH). Molecular docking can assess affinity for cytochrome P450 isoforms .

Q. What statistical approaches address batch-to-batch variability in pharmacological studies?

Apply mixed-effects models to account for random batch effects. Use principal component analysis (PCA) to identify variability sources (e.g., synthesis conditions). Quality-by-Design (QbD) frameworks can optimize process parameters to minimize variability .

Q. How to optimize selectivity for adenosine receptors vs. PDE inhibition?

Perform structure-activity relationship (SAR) studies by modifying the pentylthio chain length and sulfur oxidation state. Use radioligand binding assays (A₁/A₂ receptors) and PDE activity kits. Molecular dynamics simulations can predict binding pocket interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.